N(6)-lipoyl-L-lysine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H26N2O3S2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C14H26N2O3S2/c15-12(14(18)19)6-3-4-9-16-13(17)7-2-1-5-11-8-10-20-21-11/h11-12H,1-10,15H2,(H,16,17)(H,18,19)/t11?,12-/m0/s1 |
InChI Key |
COTIXRRJLCSLLS-KIYNQFGBSA-N |
SMILES |
C1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N |
Isomeric SMILES |
C1CSSC1CCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N |
Synonyms |
DL-lipoyl-L-lysine lipoyl-N-epsilon-lysine lipoyllysine |
Origin of Product |
United States |
Biochemical Roles of N 6 Lipoyl L Lysine in Enzymatic Catalysis
Participation in Acyl Group Transfer Reactions
A primary function of the N(6)-lipoyl-L-lysine residue is to act as a carrier for acyl groups. nih.gov This is exemplified in the 2-oxoacid dehydrogenase complexes, where the lipoyl moiety accepts an acyl group generated from the decarboxylation of a 2-oxoacid substrate. biorxiv.org For instance, in the pyruvate (B1213749) dehydrogenase complex (PDC), after pyruvate is decarboxylated by the E1 component, the resulting hydroxyethyl (B10761427) group is transferred to the oxidized lipoyl group of the E2 component, forming an S-acetyldihydrolipoyl moiety. embopress.orgwikipedia.org This thioester-linked intermediate is then transferred to the catalytic domain of E2, where the acetyl group is passed to coenzyme A (CoA) to form acetyl-CoA. biorxiv.orgwikipedia.org A similar mechanism occurs in the α-ketoglutarate dehydrogenase complex, where a succinyl group is transferred. uniprot.orguniprot.org
The catalytic reaction involving this compound in acyl group transfer can be summarized as:
Reductive Acylation: The oxidized lipoyl group is reduced as it accepts an acyl group from the E1-Thiamine diphosphate (B83284) intermediate. embopress.orggenecards.org
Acyl Transfer: The S-acyldihydrolipoyl moiety transfers the acyl group to Coenzyme A. wikipedia.org
Role in Oxidation-Reduction Processes and Electron Transfer
The dithiolane ring of the lipoic acid moiety is a redox-active center, enabling this compound to participate directly in electron transfer reactions. nih.govpnas.org The catalytic cycle of the 2-oxoacid dehydrogenase complexes involves the sequential reduction and oxidation of this group.
Initially, the disulfide bond of the lipoyl group is broken as it undergoes reductive acylation, accepting two electrons and an acyl group from the E1-bound intermediate. embopress.orgpnas.org After transferring the acyl group to CoA, the lipoyl moiety is left in its fully reduced form, known as dihydrolipoamide (B1198117). wikipedia.org To complete the catalytic cycle, this dihydrolipoyl group must be re-oxidized. This is accomplished by the E3 component (dihydrolipoyl dehydrogenase) of the complex. biorxiv.orgpnas.org The E3 enzyme facilitates the transfer of electrons from the dihydrolipoyl moiety to its FAD cofactor, which in turn reduces NAD+ to NADH. biorxiv.orgpnas.org This process regenerates the oxidized disulfide bond of the lipoyl group, preparing it for the next round of catalysis. embopress.org
The "Swinging Arm" Mechanism of the Lipoyl Moiety
The this compound residue and its associated polypeptide linker function as a long, flexible "swinging arm". nih.govbiorxiv.org This structural feature allows the covalently bound lipoyl group to shuttle reaction intermediates between the spatially distinct active sites of the E1, E2, and E3 enzymes within the multienzyme complex. biorxiv.orgnih.gov This mechanism, known as substrate channeling, is highly efficient as it prevents the diffusion of unstable intermediates into the bulk solvent and increases the local concentration of substrates at each active site. embopress.org
Structural studies have shown that the lipoyl domain is tethered to the main body of the E2 subunit by a flexible linker rich in amino acids like alanine (B10760859) and proline, which provides the necessary mobility. researchgate.net The arm can span considerable distances, with the active sites of E1, E2, and E3 being separated by as much as 45 to 95 Å. pnas.org The movement of this arm ensures the sequential delivery of the lipoyl group to each catalytic center: first to E1 for reductive acylation, then to the E2 catalytic domain for acyl transfer, and finally to E3 for re-oxidation. biorxiv.orgpnas.org
Key Multimeric Enzyme Complexes Utilizing this compound
This compound is a conserved and essential cofactor for a small number of crucial mitochondrial multienzyme complexes involved in central metabolism. nih.gov The dysregulation of these complexes is linked to a variety of human metabolic disorders.
| Enzyme Complex | Abbreviation | Primary Function | Lipoylated Subunit(s) |
| Pyruvate Dehydrogenase Complex | PDC | Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. wikipedia.org | Dihydrolipoyl transacetylase (E2/DLAT) nih.gov |
| α-Ketoglutarate Dehydrogenase Complex | KGDHc (or OGDHc) | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the citric acid cycle. uniprot.org | Dihydrolipoyl succinyltransferase (E2/DLST) uniprot.orguniprot.org |
| Branched-Chain α-Ketoacid Dehydrogenase Complex | BCKDHc | Catalyzes the oxidative decarboxylation of branched-chain α-ketoacids derived from valine, leucine, and isoleucine. genecards.orguniprot.org | Lipoamide (B1675559) acyltransferase (E2/DBT) uniprot.org |
| Glycine (B1666218) Cleavage System | GCS | Catalyzes the degradation of glycine. cathdb.info | H protein (GCSH) cathdb.infoebi.ac.uk |
Pyruvate Dehydrogenase Complex (PDC)
In the PDC, lipoic acid is specifically and covalently attached to the N6-amino group of lysine (B10760008) residues located within specialized, independently folded domains of the E2 component, also known as dihydrolipoyl transacetylase (DLAT). nih.govbiorxiv.orgresearchgate.net This post-translational modification is catalyzed by dedicated enzymes, such as lipoate-protein ligase, which ensure the correct attachment to the target lysine. uniprot.orgresearchgate.net The E2 subunit acts as a structural scaffold for the entire complex, and in mammals, its polypeptide chain contains two lipoyl domains, each with a specific lysine residue that becomes lipoylated. nih.govbiorxiv.org This specificity ensures that the "swinging arm" is correctly positioned to interact with the E1 and E3 components bound to the E2 core. embopress.org
The this compound moiety is at the heart of the PDC's catalytic mechanism, coupling the decarboxylation of pyruvate to the formation of acetyl-CoA. biorxiv.orgembopress.org The process unfolds in a series of steps orchestrated by the swinging arm:
Reductive Acetylation: After the E1 subunit decarboxylates pyruvate, it holds the resulting two-carbon unit as a hydroxyethyl-thiamine diphosphate intermediate. The oxidized lipoyl group on the E2 swinging arm moves into the E1 active site, where it accepts the acetyl group and is simultaneously reduced to an S-acetyldihydrolipoyl group. biorxiv.orgembopress.org
Acyl Transfer: The arm then swings the S-acetyldihydrolipoyl moiety to the active site of the E2 catalytic domain. wikipedia.org Here, the acetyl group is transferred to Coenzyme A, producing acetyl-CoA, which is then released. biorxiv.org
Re-oxidation: The arm, now in its fully reduced dihydrolipoyl form, translocates to the E3 active site, where it is re-oxidized to complete the cycle, enabling it to participate in another round of catalysis. biorxiv.orgpnas.org
This intricate mechanism highlights the central role of this compound in efficiently channeling intermediates and coupling multiple enzymatic reactions within the PDC.
Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KDH/OGDH)
The alpha-ketoglutarate dehydrogenase complex (KDH), also known as the oxoglutarate dehydrogenase complex (OGDH), is a critical enzyme in the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org It catalyzes the conversion of α-ketoglutarate, NAD+, and coenzyme A into succinyl-CoA, CO2, and NADH. wikipedia.org This complex is composed of three main components: oxoglutarate dehydrogenase (E1), dihydrolipoyl succinyltransferase (E2), and dihydrolipoyl dehydrogenase (E3). wikipedia.orguniprot.org
The E2 component of the KDH complex, dihydrolipoyl succinyltransferase (DLST), is where the this compound modification occurs. uniprot.orgpnas.org The lipoic acid is covalently attached to a specific lysine residue within the lipoyl-bearing domain of the DLST subunit. timmslab.comfamiliasga.com This lipoylated domain is responsible for transferring the succinyl group, generated by the E1 component (OGDH), to coenzyme A at the E2 catalytic site. uniprot.orgresearchgate.net The presence of this lipoyl group is indispensable for the catalytic activity of the complex. nih.govtimmslab.com
The KDH complex is a key regulatory point in the TCA cycle. wikipedia.org The reaction it catalyzes is a primary site for carbon entry into the cycle, particularly from the catabolism of amino acids. nih.govnih.gov The this compound on the DLST subunit is directly involved in this process by enabling the transfer of the succinyl group to form succinyl-CoA. uniprot.orgebi.ac.uk The production of succinyl-CoA is vital for the continuation of the TCA cycle, ultimately leading to the generation of ATP. nih.gov Inhibition of KDH activity, for instance through the removal of the lipoyl group, can significantly impede the flow of the TCA cycle. nih.gov
| Component | Function in KDH Complex | Role of this compound |
| E1 (OGDH) | Decarboxylates α-ketoglutarate. uniprot.orguniprot.org | - |
| E2 (DLST) | Transfers the succinyl group to Coenzyme A. uniprot.org | Covalently attached to a lysine residue, forming a swinging arm to accept the succinyl group from E1 and transfer it to the E2 active site. uniprot.orgresearchgate.net |
| E3 (DLD) | Re-oxidizes the reduced lipoamide on E2. wikipedia.org | The lipoamide is reduced during the transfer of the succinyl group and must be re-oxidized by E3 for the next catalytic cycle. wikipedia.org |
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)
The branched-chain alpha-keto acid dehydrogenase complex (BCKDH) is a mitochondrial enzyme complex responsible for a crucial step in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. genecards.orgebi.ac.uk Structurally and functionally, it is similar to the KDH complex, comprising three main enzymatic components: a decarboxylase (E1), a transacylase (E2), and a dehydrogenase (E3). uniprot.orggenecards.org
The E2 component of the BCKDH complex is the dihydrolipoamide branched-chain transacylase (DBT). uniprot.orggenecards.org Lipoylation occurs on a specific lysine residue within the lipoyl domain of the DBT subunit. frontiersin.org This modification is essential for the function of the BCKDH complex. The lipoylated domain of DBT acts as a swinging arm to accept the acyl group generated from the decarboxylation of the branched-chain α-keto acid by the E1 component and transfer it to coenzyme A. wikipedia.org The core of the BCKDH complex is formed by 24 identical DBT subunits. genecards.orguniprot.org
The BCKDH complex carries out the irreversible oxidative decarboxylation of branched-chain α-keto acids, which are derived from the transamination of leucine, isoleucine, and valine. genecards.orgebi.ac.uk This is a committed step in BCAA catabolism. nih.gov The this compound on the DBT subunit is central to this process, as it facilitates the transfer of the acyl-group from the E1 active site to the E2 active site, where it is converted to its respective acyl-CoA derivative. frontiersin.org The proper functioning of the BCKDH complex is critical for preventing the toxic accumulation of BCAAs and their keto acid derivatives. ebi.ac.uk Impaired BCAA catabolism due to defects in the BCKDH complex can lead to serious metabolic disorders. uniprot.org
| Component | Function in BCKDH Complex | Role of this compound |
| E1 (BCKDHA/B) | Catalyzes the decarboxylation of branched-chain α-keto acids. genecards.orguniprot.org | - |
| E2 (DBT) | Transfers the acyl group to Coenzyme A. uniprot.orggenecards.org | Covalently attached to a lysine residue, acting as a swinging arm to transfer the acyl group from E1 to the E2 active site. wikipedia.org |
| E3 (DLD) | Re-oxidizes the reduced lipoamide on E2. ebi.ac.uk | The lipoamide is reduced during the acyl group transfer and is regenerated by E3. wikipedia.org |
Glycine Cleavage System (GCS) H-Protein (GCSH)
The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondria that is responsible for the degradation of glycine. nih.govwikipedia.org It is composed of four proteins: P-protein, T-protein, L-protein, and the H-protein (GCSH). wikipedia.org
Unique Role as a Lipoyl Donor in Specific Pathways
While this compound is typically the end product of lipoylation, the lipoylated H-protein of the glycine cleavage system (GCS) can serve as a lipoyl donor in a "lipoyl relay" system found in certain organisms, such as Bacillus subtilis. pnas.orgasm.org In this pathway, the lipoyl moiety is first assembled on the GCS H-protein (GcvH). pnas.org Subsequently, a specific enzyme, lipoyl-(GcvH)-N-protein transferase (LipL), catalyzes the transfer of the completed lipoyl group from GcvH to the E2 subunits of 2-oxoacid dehydrogenase complexes (OADH). frontiersin.orgasm.org This relay mechanism is distinct from pathways in organisms like E. coli, where the lipoyl group is assembled directly on the OADH E2 subunits. researchgate.netbiorxiv.org
Furthermore, this compound is involved in salvage pathways that recycle lipoic acid. When lipoylated enzymes are degraded, this compound can be released. An enzyme called lipoyl-amidohydrolase (or lipamidase) can then cleave the amide bond, releasing free lipoic acid and lysine. This free lipoic acid can be re-activated by a lipoate-protein ligase (LplA) and attached to new apo-proteins, effectively using the degraded this compound as a source for the lipoate donor, lipoyl-AMP. nih.govnih.gov
| Enzyme | Function | Pathway | Organism Example | Reference |
|---|---|---|---|---|
| Lipoyl-(GcvH)-N-protein transferase (LipL) | Transfers lipoyl group from GcvH to OADH E2 subunits | Lipoyl Relay | Bacillus subtilis | frontiersin.orgasm.org |
| Lipoate-protein ligase (LplA/LplJ) | Activates free lipoate and attaches it to apo-proteins | Lipoate Salvage | E. coli, B. subtilis | biorxiv.orgnih.gov |
| Lipoyl-amidohydrolase (Lipamidase) | Cleaves this compound to release free lipoic acid | Lipoate Salvage | Various | nih.gov |
Involvement in One-Carbon Metabolism
The most direct involvement of this compound in one-carbon metabolism is its role as a prosthetic group for the H-protein of the Glycine Cleavage System (GCS). asm.orgnih.gov The GCS is a mitochondrial enzyme system that catalyzes the reversible degradation of glycine. wikipedia.orgnih.gov This system is a major source of one-carbon units for various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine. nih.gov
The GCS consists of four proteins: P-protein, T-protein, L-protein, and the H-protein containing the this compound swinging arm. wikipedia.org The reaction sequence is as follows:
The P-protein decarboxylates glycine, and the remaining aminomethyl group is transferred to the lipoyl moiety of the H-protein. wikipedia.org
The H-protein's swinging arm moves this intermediate from the P-protein to the T-protein. wikipedia.org
The T-protein catalyzes the release of ammonia (B1221849) and the transfer of a one-carbon unit to tetrahydrofolate (H4folate), forming 5,10-methylenetetrahydrofolate. wikipedia.orgnih.gov
The H-protein, now in a reduced dihydrolipoyl state, swings to the L-protein (dihydrolipoamide dehydrogenase), which re-oxidizes the cofactor to its lipoyl form, completing the catalytic cycle. nih.gov
The 5,10-methylenetetrahydrofolate produced is a key one-carbon donor, highlighting the essential role of the lipoylated H-protein in linking amino acid catabolism with the broader network of one-carbon metabolism. nih.gov
2-Oxoadipate Dehydrogenase (OADH) Complex
The 2-Oxoadipate Dehydrogenase (OADH) complex, also known as the α-ketoadipate dehydrogenase complex, is a key mitochondrial enzyme in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. uniprot.orguniprot.org The this compound moiety is covalently attached to the E2 component of this complex, which is called dihydrolipoamide succinyltransferase (DLST). reactome.orgfrontiersin.org It is important to note that the OADH complex shares its E2 (DLST) and E3 (dihydrolipoamide dehydrogenase, DLD) components with the 2-oxoglutarate dehydrogenase complex (OGDHC). uniprot.orguniprot.org
The function of the this compound arm within the OADH complex is to facilitate a sequence of reactions:
The E1 component (2-oxoadipate dehydrogenase, DHTKD1) decarboxylates 2-oxoadipate. uniprot.org
The resulting glutaryl group is transferred to the oxidized lipoyl group on the E2 component's swinging arm, forming S-glutaryldihydrolipoyl-lysine. uniprot.orgnih.gov
The E2 component then catalyzes the transfer of the glutaryl group to Coenzyme A (CoA), producing glutaryl-CoA and leaving the lipoyl arm in its reduced dihydrolipoyl form. reactome.orgmdpi.com
The E3 component re-oxidizes the dihydrolipoyl group back to its lipoyl state, transferring the reducing equivalents to NAD+ to form NADH. reactome.orgnih.gov
This catalytic cycle, dependent on the swinging arm of this compound, ensures the efficient conversion of 2-oxoadipate to glutaryl-CoA, a critical step in amino acid degradation. reactome.org
| Component | Gene | Prosthetic Group/Cofactor | Function | Reference |
|---|---|---|---|---|
| E1 (2-oxoadipate dehydrogenase) | DHTKD1 | Thiamine diphosphate (ThDP) | Decarboxylates 2-oxoadipate | uniprot.org |
| E2 (dihydrolipoamide succinyltransferase) | DLST | This compound | Transfers glutaryl group to CoA | reactome.orgfrontiersin.org |
| E3 (dihydrolipoamide dehydrogenase) | DLD | Flavin adenine (B156593) dinucleotide (FAD) | Re-oxidizes the dihydrolipoyl moiety | reactome.orgfrontiersin.org |
Biosynthesis, Salvage, and Turnover Pathways of N 6 Lipoyl L Lysine
De Novo Biosynthesis of Lipoic Acid and Subsequent Protein Attachment
The de novo pathway for lipoic acid synthesis is a two-step enzymatic process that culminates in the attachment of the lipoyl group to specific lysine (B10760008) residues on its target proteins. asm.orgfrontiersin.org This process begins with the utilization of an eight-carbon fatty acid precursor and involves the sequential action of two key enzymes: octanoyltransferase (LipB/LIPT2) and lipoyl synthase (LipA/LIAS). asm.orgnih.govfrontiersin.org
The starting point for de novo lipoic acid biosynthesis is octanoyl-acyl carrier protein (octanoyl-ACP), an intermediate in the type II fatty acid synthesis (FASII) pathway. asm.orgfrontiersin.orgrsc.org This ensures a direct link between fatty acid metabolism and the production of this essential cofactor. The octanoyl moiety, an eight-carbon saturated fatty acid, is carried on a 4'-phosphopantetheine arm attached to the acyl carrier protein (ACP). rsc.org This ACP-bound form is the specific substrate recognized by the first enzyme in the lipoylation pathway. rsc.org In solution, the acyl group is sequestered within a hydrophobic pocket of the ACP and is only presented for transfer upon favorable protein-protein interactions with its partner enzyme. rsc.org
Table 1: Key Molecules in the Initial Stage of Lipoic Acid Biosynthesis
| Molecule | Description | Role |
|---|---|---|
| Octanoyl-Acyl Carrier Protein (ACP) | An eight-carbon fatty acid (octanoate) attached to an acyl carrier protein. | Precursor for the lipoic acid backbone. |
| Acyl Carrier Protein (ACP) | A small, acidic protein that carries the growing fatty acid chain during synthesis. | Presents the octanoyl group to the octanoyltransferase. |
| 4'-Phosphopantetheine | A prosthetic group that tethers the fatty acyl chain to the ACP. | Facilitates the transfer of the octanoyl group. |
Octanoyltransferase, known as LipB in bacteria and LIPT2 in humans, catalyzes the transfer of the octanoyl group from octanoyl-ACP to specific lysine residues on the lipoyl domains of target enzymes. nih.govfrontiersin.orgrsc.orguniprot.orgacs.orgnih.govwikipedia.org This reaction is a crucial step, as it designates which proteins will be modified and subsequently activated by lipoic acid. In humans, LIPT2 is a mitochondrial protein that specifically transfers the octanoyl moiety to the H protein of the glycine (B1666218) cleavage system (GCS). nih.govuniprot.orgnih.gov
The transfer of the octanoyl group by LipB/LIPT2 occurs via a two-step mechanism involving an acyl-enzyme intermediate. acs.orgnih.govacs.org First, the octanoyl moiety is transferred from octanoyl-ACP to a conserved cysteine residue in the active site of LipB, forming a thioester-linked octanoyl-LipB intermediate. rsc.orgacs.orgacs.org Subsequently, the octanoyl group is transferred from this intermediate to the ε-amino group of a specific lysine residue within the lipoyl domain of the recipient protein, forming an amide bond. frontiersin.org This results in the formation of an N(6)-octanoyl-L-lysine residue on the target protein, which is the substrate for the next enzyme in the pathway. acs.org
The specificity of LipB is critical to ensure that only the correct acyl group is transferred to the appropriate protein domains. Studies on E. coli LipB have shown that the enzyme primarily recognizes the 4'-phosphopantetheine-tethered acyl-chain of its donor substrate, while weakly binding the apo-acyl carrier protein itself. nih.gov The enzyme exhibits a well-documented substrate selectivity, indicating a precise mechanism for recognizing the octanoic acid moiety. rsc.org This recognition is mediated by specific protein-protein interactions between LipB and the substrate-bound ACP, which allows LipB to interpret the proper substrate identity. rsc.org A conserved RGG loop in LipB, analogous to the lipoate-binding loop of another lipoate-attaching enzyme, LplA, is required for full activity. nih.gov
Table 2: Mechanistic Details of Octanoyltransferase (LipB/LIPT2)
| Feature | Description | Significance |
|---|---|---|
| Enzyme Intermediate | A thioester-linked octanoyl-LipB species. acs.orgnih.govacs.org | Facilitates the two-step transfer of the octanoyl group. |
| Active Site Residue | A conserved cysteine residue (e.g., C169 in E. coli LipB). acs.orgacs.org | Forms the covalent bond with the octanoyl moiety. |
| Substrate Binding | Primarily recognizes the 4'-phosphopantetheine arm of the substrate. nih.gov | Ensures specificity for the correct acyl-ACP. |
| Regulatory Loop | A conserved 71RGG73 loop. nih.gov | Essential for full enzymatic activity. |
The final and defining step in the de novo synthesis of N(6)-lipoyl-L-lysine is catalyzed by lipoyl synthase, known as LipA in bacteria and LIAS in humans. nih.govfrontiersin.orgnih.govwikipedia.org This remarkable enzyme inserts two sulfur atoms into the octanoyl chain of the protein-bound N(6)-octanoyl-L-lysine at the C6 and C8 positions. asm.orgwikipedia.orgnih.gov LIAS is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes and contains two [4Fe-4S] clusters that are essential for its catalytic activity. wikipedia.orgnih.govwikipedia.orgnih.gov
LipA/LIAS utilizes radical SAM chemistry to perform the challenging task of inserting sulfur into unactivated C-H bonds. wikipedia.orgwikipedia.org One of the [4Fe-4S] clusters, known as the radical SAM cluster, binds SAM and reductively cleaves it to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•). wikipedia.orgacs.orgnih.gov This radical then abstracts hydrogen atoms sequentially from C6 and C8 of the octanoyl moiety. wikipedia.orgnih.govnih.gov
The second [4Fe-4S] cluster, termed the auxiliary cluster, serves as the sacrificial sulfur donor for the reaction. wikipedia.orgnih.govupenn.edu Following the hydrogen abstraction, the sulfur atoms from this auxiliary cluster are inserted at the newly formed carbon radicals, creating the dithiolane ring characteristic of lipoic acid. wikipedia.org This process requires two equivalents of SAM to generate two 5'-deoxyadenosyl radicals for the abstraction of two hydrogen atoms and the subsequent insertion of two sulfur atoms. nih.gov The result is the mature this compound cofactor, covalently attached to its target protein. wikipedia.org
Table 3: Components and Products of the Lipoyl Synthase (LIAS) Reaction
| Component/Product | Description | Function/Result |
|---|---|---|
| N(6)-octanoyl-L-lysine | The protein-bound substrate for LIAS. | Precursor that receives the sulfur atoms. |
| S-Adenosyl-L-methionine (SAM) | A cosubstrate that is reductively cleaved. wikipedia.org | Generates the 5'-deoxyadenosyl radical for hydrogen abstraction. wikipedia.orgacs.org |
| [4Fe-4S] Radical SAM Cluster | An iron-sulfur cluster that binds SAM. wikipedia.org | Facilitates the reductive cleavage of SAM. acs.org |
| [4Fe-4S] Auxiliary Cluster | A second iron-sulfur cluster in LIAS. wikipedia.orgupenn.edu | Donates the two sulfur atoms for insertion. wikipedia.org |
| This compound | The final product of the reaction. wikipedia.org | The functional, covalently attached lipoic acid cofactor. |
| 5'-deoxyadenosine | A byproduct of the SAM cleavage. wikipedia.org | Indicates the generation of the radical species. |
| L-methionine | A byproduct of the SAM cleavage. wikipedia.org | Formed after the radical generation. |
Lipoyl Synthase (LipA/LIAS) Activity
Involvement of Iron-Sulfur Clusters
The final and most chemically challenging step in the de novo biosynthesis of this compound is catalyzed by lipoyl synthase (LipA), an enzyme that belongs to the radical S-adenosylmethionine (SAM) superfamily. A defining characteristic of LipA is its reliance on two distinct [4Fe-4S] iron-sulfur clusters to facilitate the insertion of two sulfur atoms into the octanoyl precursor attached to a specific lysine residue on its target protein. wikipedia.orgpnas.org
These two clusters play discrete roles in the catalytic mechanism:
The Radical SAM (RS) Cluster: This cluster is a hallmark of the radical SAM superfamily of enzymes. It participates in the reductive cleavage of S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.gov This radical is responsible for abstracting hydrogen atoms from the C6 and C8 positions of the protein-bound octanoyl chain, creating carbon-centered radicals at these positions, which are then susceptible to sulfur insertion. wikipedia.org
The Auxiliary Cluster: This second [4Fe-4S] cluster serves as the direct source of the two sulfur atoms that are incorporated into the octanoyl chain to form the lipoyl moiety. pnas.orgnih.gov In a remarkable catalytic strategy, the auxiliary cluster is sacrificed during each turnover of the enzyme. pnas.orgnih.gov The sulfur insertion process leads to the degradation of this cluster. nih.gov For LipA to function catalytically, the auxiliary cluster must be regenerated. In Escherichia coli, it has been demonstrated that the iron-sulfur cluster carrier protein NfuA can efficiently reconstitute the auxiliary cluster, allowing LipA to perform multiple turnovers. nih.govresearchgate.net
The reaction mechanism involves two sequential rounds of SAM cleavage and hydrogen abstraction, one for each sulfur insertion. nih.gov Crystallographic studies of LipA from Mycobacterium tuberculosis have provided structural snapshots of the enzyme in its resting state and at an intermediate stage of turnover. These studies revealed that in the resting state, the auxiliary cluster has an unusual serine ligation to one of its iron atoms. During catalysis, this serine ligand dissociates, an iron ion is lost, and a sulfur atom from the cluster becomes covalently attached to the C6 position of the octanoyl substrate. pnas.org
Lipoate Salvage Pathway and Ligase Mechanisms
In addition to de novo synthesis, cells can also acquire lipoic acid from their environment through a salvage pathway. This pathway is crucial for organisms that cannot synthesize lipoic acid or when the de novo pathway is insufficient. The key enzymes in this pathway are lipoate-protein ligases, which catalyze the covalent attachment of exogenous lipoic acid to the specific lysine residues of apo-proteins (proteins lacking their cofactor). nih.govnih.gov
Lipoate Protein Ligase A (LplA) Activity
Lipoate protein ligase A (LplA) is the archetypal enzyme of the lipoate salvage pathway, first extensively studied in Escherichia coli. It is responsible for scavenging exogenous lipoic acid and attaching it to its cognate proteins, thereby forming this compound. nih.govnih.gov
The ligation reaction catalyzed by LplA is an ATP-dependent process that occurs in two distinct steps. nih.govnih.gov
Activation of Lipoate: In the first step, LplA utilizes ATP to activate the carboxyl group of free lipoic acid, forming a high-energy mixed anhydride intermediate, lipoyl-adenylate (lipoyl-AMP), with the concomitant release of pyrophosphate. nih.govnih.gov
Transfer to the Apo-protein: In the second step, the activated lipoyl moiety is transferred from lipoyl-AMP to the ε-amino group of a specific lysine residue on the target apo-protein, forming an amide bond and releasing AMP. nih.gov
This two-step mechanism is a common feature of the adenylate-forming enzyme superfamily. nih.gov Structural studies have shown that LplA undergoes significant conformational changes after the formation of the lipoyl-AMP intermediate. These changes are necessary to accommodate the apo-protein substrate for the subsequent transfer reaction. nih.gov
The substrate specificity of LplA is not strictly limited to lipoic acid. While it exhibits a high affinity for its natural substrate, the E. coli LplA can also recognize and utilize other molecules. nih.gov
Octanoic Acid: LplA is capable of activating and transferring octanoic acid to apo-proteins. nih.govnih.gov This lack of absolute specificity allows E. coli mutants deficient in the de novo synthesis pathway (specifically, lacking the octanoyltransferase LipB) to grow if the medium is supplemented with octanoate (B1194180). nih.gov
Lipoic Acid Analogs: LplA can also act on various analogs of lipoic acid, such as seleno-lipoate, where the sulfur atoms are replaced by selenium. nih.gov However, mutations in LplA can confer resistance to such analogs by altering the enzyme's substrate binding pocket. nih.gov
Mutational studies have identified key residues that influence the substrate specificity of LplA. For instance, specific mutations in the lplA gene have been shown to increase the enzyme's affinity for octanoic acid, allowing it to scavenge low levels of intracellular octanoate and bypass the need for the de novo synthesis pathway. nih.govnih.gov
| Substrate | Enzyme | Activity Notes | Reference |
|---|---|---|---|
| Lipoic Acid | E. coli LplA | High affinity, natural substrate. | nih.gov |
| Octanoic Acid | E. coli LplA | Lower affinity than lipoic acid; allows growth of lipB mutants with supplementation. | nih.govnih.gov |
| Seleno-lipoate | E. coli LplA | Acts as a substrate; can be toxic. | nih.gov |
| Azido-octanoic acid | LplA | Utilized for protein modification and bioconjugation studies. | chemrxiv.org |
Bacterial LplJ and its Functional Analogs
While LplA from E. coli can lipoylate all of its target proteins, some bacteria possess lipoate ligases with more restricted substrate specificity. LplJ, found in organisms like Bacillus subtilis and Mycoplasma hyopneumoniae, is one such example. frontiersin.orgresearchgate.net B. subtilis LplJ exhibits a tighter substrate specificity compared to its E. coli counterpart, as it is only capable of transferring lipoic acid and octanoic acid to the H-protein of the glycine cleavage system (GcvH) and the E2 subunit of the 2-oxoglutarate dehydrogenase complex (ODGH). frontiersin.orgresearchgate.net
Other bacteria have evolved more complex salvage systems. For instance, Staphylococcus aureus possesses two lipoate-protein ligases, LplA1 and LplA2, which can be considered functional analogs with differential specificities. LplA1 modifies GcvH and the E2 subunit of the 2-oxoglutarate dehydrogenase complex, while LplA2 primarily targets a GcvH-like protein. nih.gov This expansion of the lipoate salvage pathway with multiple ligases highlights its importance for bacterial physiology and adaptation. nih.gov
| Enzyme | Organism | Known Substrates | Reference |
|---|---|---|---|
| LplA | Escherichia coli | All lipoate-requiring apo-proteins | nih.gov |
| LplJ | Bacillus subtilis | GcvH, E2 subunit of ODGH | frontiersin.orgresearchgate.net |
| Mhp-LplJ | Mycoplasma hyopneumoniae | PdhD (dihydrolipoamide dehydrogenase subunit) | frontiersin.org |
| LplA1 | Staphylococcus aureus | GcvH, E2 subunit of ODH | nih.gov |
| LplA2 | Staphylococcus aureus | GcvH-L (GcvH-like protein) | nih.gov |
Mechanisms of Delipoylation and Turnover
The modification of proteins by this compound is a dynamic process, and the removal of the lipoyl group, or delipoylation, is an important aspect of its regulation. The enzymes responsible for cleaving the amide bond between lipoic acid and the lysine residue are known as delipoylases or lipoamidases. Recent research has identified members of the sirtuin family of NAD+-dependent protein deacylases as key players in this process. rhea-db.org
In bacteria, certain sirtuins have been shown to possess lipoamidase activity, suggesting that the regulation of protein lipoylation by sirtuins is an evolutionarily conserved mechanism. rhea-db.org In mammals, the mitochondrial sirtuin, SIRT4, has been identified as a lipoamidase. SIRT4 can remove the lipoyl moiety from the E2 component of the pyruvate (B1213749) dehydrogenase complex (PDH), thereby regulating its activity. This discovery has provided a crucial link between sirtuin-mediated deacylation and the regulation of central metabolic pathways. rhea-db.org
Role of Sirtuin Lipoamidases
Sirtuins are a class of NAD+-dependent enzymes that play critical roles in various cellular processes, including metabolism and aging. nih.gov Among the seven mammalian sirtuins (SIRT1-7), the mitochondrial sirtuin SIRT4 has been identified as a key regulator of this compound turnover through its robust lipoamidase activity. nih.govnih.gov This enzymatic function involves the hydrolysis of the amide bond between lipoic acid and the lysine residue on target proteins, a process that is crucial for modulating the activity of key metabolic enzyme complexes. nih.govprinceton.edu
This regulatory mechanism provides a phosphorylation-independent means of controlling PDH activity. nih.gov The lipoamidase function of SIRT4 is responsive to the metabolic state of the cell. For instance, glutamine stimulation has been shown to induce the endogenous lipoamidase activity of SIRT4, leading to a reduction in DLAT lipoylation and subsequent inhibition of PDH activity. nih.govnih.gov This highlights SIRT4's role as a guardian of cellular metabolism, adjusting the flux of metabolites in response to nutrient availability. nih.gov
The significance of sirtuin-mediated delipoylation extends beyond mammals, as this enzymatic activity is evolutionarily conserved in bacterial sirtuins, such as CobB in E. coli and SrtN in B. subtilis. princeton.edunih.gov These bacterial sirtuins also regulate the activity of metabolic enzyme complexes by removing lipoyl modifications, underscoring the fundamental importance of this post-translational modification in metabolic regulation. princeton.edunih.gov
The table below summarizes the key research findings on the lipoamidase activity of SIRT4.
| Aspect | Detailed Research Finding | Primary Substrate | Effect of Activity | Cellular Location |
| Enzymatic Activity | SIRT4 functions as an NAD+-dependent lipoamidase, hydrolyzing the lipoamide (B1675559) cofactor from lysine residues. nih.govnih.gov | Dihydrolipoyllysine acetyltransferase (DLAT), the E2 component of the Pyruvate Dehydrogenase Complex (PDH). nih.govnih.gov | Inhibition of PDH complex activity, leading to reduced conversion of pyruvate to acetyl-CoA. nih.govfrontiersin.org | Mitochondria bmrat.orgnih.gov |
| Catalytic Efficiency | The catalytic efficiency of SIRT4 for lipoyl-lysine modifications is superior to its deacetylation activity. nih.govmonash.edu | Lipoylated peptides derived from DLAT and PDHX. nih.gov | Diminished transacetylation within the PDH complex. nih.gov | Mitochondria bmrat.orgnih.gov |
| Regulation | Glutamine stimulation induces endogenous SIRT4 lipoamidase activity. nih.govnih.gov | DLAT within the PDH complex. nih.gov | Decreased DLAT lipoylation levels and inhibition of PDH activity in response to metabolic cues. nih.gov | Mitochondria bmrat.orgnih.gov |
| Evolutionary Conservation | The lipoamidase activity is conserved in bacterial sirtuins like CobB (E. coli) and SrtN (B. subtilis). princeton.edunih.gov | Components of the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KDH) complexes in bacteria. nih.gov | Regulation of central metabolic pathways in bacteria. nih.gov | N/A |
Structural and Conformational Dynamics of Lipoylated Domains
Three-Dimensional Solution Structures of Lipoyl Domains
Beta-Barrel-Sandwich Hybrid Fold
The core structure of the lipoyl domain is characterized by a beta-barrel-sandwich hybrid fold. nih.govrcsb.orgnih.govproteopedia.orgrcsb.orgebi.ac.uk This fold consists of two almost parallel four-stranded anti-parallel beta-sheets. psu.edunih.govrcsb.orgacs.org These beta-sheets are arranged around a well-defined hydrophobic core and exhibit a remarkable internal symmetry related by an approximately 2-fold rotational axis. researchgate.netnih.govrcsb.org
Localization of the Lipoylation Site on the Beta-Turn
A key structural feature is the location of the lipoylation site, the lysine (B10760008) residue to which lipoic acid is attached. This lysine residue is consistently found at the tip of a tight, type I beta-turn. psu.eduresearchgate.netresearchgate.netnih.govrcsb.orgresearchgate.netacs.orgnih.govnih.gov This beta-turn is situated at the exposed end of one of the beta-sheets, making the lipoylation site readily accessible. nih.govrcsb.orgresearchgate.netnih.gov The N- and C-termini of the domain are typically located close together in the other beta-sheet, on the opposite side of the domain from the lipoylation site. researchgate.netresearchgate.netacs.org
Flexibility and Rotational Dynamics of the Lipoyl Arm
The N(6)-lipoyl-L-lysine moiety functions as a "swinging arm," essential for the catalytic mechanism of the multienzyme complexes. fao.orgnih.govresearchgate.netnih.gov This arm's rotational flexibility allows it to move between the different active sites of the E1, E2, and E3 components, facilitating substrate channeling and electron transfer. fao.orgnih.govresearchgate.netnih.govresearchgate.net
Molecular Recognition of Lipoyl Domains by Component Enzymes
Specificity Loops and Binding Interactions
Molecular recognition of the lipoyl domain by E1 involves intensive interaction with the lipoyl-lysine-containing beta-turn and a prominent surface loop located close to this beta-turn. fao.orgucm.esresearchgate.netnih.gov This surface loop, linking the first two beta-strands, is close in space to the lipoyl-lysine residue and shows significant structural differences between different lipoyl domains. fao.orgucm.esnih.govrcsb.org Studies involving site-directed mutagenesis of this loop have demonstrated its importance in the interaction with the E1 component and in conferring specificity to the reductive acylation reaction. fao.orgucm.esnih.govpnas.org
For the E3 component, the main interaction sites on the lipoyl domain involve residues around the lipoyl-lysine, specifically a conserved sequence motif like DKA (Asp-Lys-Ala). nih.gov Unlike the interaction with E1, domain specificity is not observed at the E3 step; substrate channeling is primarily dictated by the recognition of the lipoyl domain by E1. nih.gov
Detailed research findings highlight the specific residues and regions involved in these interactions. For example, in E. coli, residues in the lipoyl-lysine beta-turn and the nearby surface loop, along with residues in other beta-strands, show changes in chemical shift upon binding to E1p, indicating interaction. psu.eduucm.es Electrostatic interactions also play a role, with acidic residues on the lipoyl domain potentially interacting with basic residues on the catalytic domain of E2. researchgate.net
Data Table: Key Interaction Sites on Lipoyl Domains
| Component Enzyme | Primary Interaction Region(s) | Key Features / Motifs Involved | Specificity |
| E1 | Lipoyl-lysine beta-turn, Nearby surface loop | Size and sequence of the loop varies | Highly specific for cognate lipoyl domain |
| E3 | Residues around lipoyl-lysine (e.g., DKA motif) | Conserved sequence motif (e.g., Asp-Lys-Ala) | Less domain-specific compared to E1 interaction |
Conformational Switching and Misfolding Studies
Studies on lipoyl domains have also shed light on their conformational dynamics, including instances of conformational switching and misfolding. A prominent surface loop linking the first two beta strands has been identified as a determinant in the folding process. nih.govproteopedia.org Shortening this loop by even a few residues can lead to the protein populating distinct stable conformers, including a native-like folded monomer and a functionally compromised misfolded dimer. researchgate.netnih.govproteopedia.org
Detailed NMR studies of the misfolded dimer revealed that while the C-terminal halves of two monomers could associate to form a structure mimicking the folded monomer's topology, the N-terminal half of the domain became unfolded and dynamic. researchgate.netnih.govproteopedia.org This indicates that the surface loop is critical for maintaining the structural integrity required for proper folding and function of the lipoyl domain. nih.govnih.govproteopedia.org Changes in conformation and the existence of multiple conformations of the lipoyl domain during reductive acetylation are also considered important for stabilizing catalytic intermediates. aai.orgresearchgate.netacs.org
Molecular and Genetic Regulation of Protein Lipoylation
Genes Encoding Lipoate Synthesis and Ligation Enzymes
The biosynthesis of lipoic acid and its attachment to target proteins are orchestrated by a series of dedicated enzymes encoded by specific genes. These pathways, while functionally conserved, exhibit differences in their genetic and enzymatic components between mammalian and prokaryotic systems.
In mammals, the lipoylation pathway is a mitochondrial process involving three key enzymes encoded by the genes LIAS, LIPT1, and LIPT2. researchgate.netresearchgate.net These enzymes work in a sequential manner to ensure the proper modification of crucial metabolic enzyme complexes.
LIPT2 (Lipoyl(octanoyl) transferase 2): This enzyme initiates the process by transferring an octanoyl moiety from octanoyl-acyl carrier protein (ACP), which is synthesized by the mitochondrial fatty acid synthesis (mtFAS) pathway, to the glycine (B1666218) cleavage system H protein (GCSH). researchgate.netmdpi.com
LIAS (Lipoic acid synthetase): Following the action of LIPT2, LIAS, an iron-sulfur cluster-containing enzyme, catalyzes the insertion of two sulfur atoms into the octanoyl group on GCSH, thereby synthesizing the lipoyl moiety. researchgate.netresearchgate.netpromega.com
LIPT1 (Lipoyltransferase 1): The final step involves LIPT1, which transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of the 2-oxoacid dehydrogenase complexes, namely the pyruvate (B1213749) dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH). researchgate.netresearchgate.netnih.gov
The coordinated action of these three gene products is essential for the proper functioning of these critical mitochondrial enzyme complexes.
| Gene | Enzyme | Function in Mammalian Lipoylation |
| LIAS | Lipoic Acid Synthetase | Catalyzes the insertion of sulfur atoms to form the lipoyl moiety on GCSH. researchgate.netresearchgate.net |
| LIPT1 | Lipoyltransferase 1 | Transfers the lipoyl group from GCSH to the E2 subunits of 2-oxoacid dehydrogenase complexes. researchgate.netresearchgate.netnih.gov |
| LIPT2 | Lipoyl(octanoyl) transferase 2 | Transfers the octanoyl precursor from octanoyl-ACP to GCSH. researchgate.netmdpi.com |
Prokaryotic systems, such as Escherichia coli, also possess dedicated pathways for protein lipoylation, encoded by the genes LipA, LipB, and LplA. researchgate.netnih.gov These systems include both a de novo synthesis pathway and a salvage pathway for utilizing exogenous lipoic acid.
LipB (Octanoyl-[acyl carrier protein]-protein N-octanoyltransferase): In the de novo pathway, LipB is responsible for transferring the octanoyl group from octanoyl-ACP directly to the apo-E2 subunits of the dehydrogenase complexes. researchgate.netasm.org
LipA (Lipoic acid synthase): Similar to its mammalian counterpart, LipA is an iron-sulfur protein that inserts sulfur atoms into the protein-bound octanoyl group to form the lipoylated holo-enzyme. researchgate.netacs.org
LplA (Lipoate-protein ligase A): Prokaryotes also have a salvage pathway that utilizes LplA. This enzyme activates exogenous lipoic acid in an ATP-dependent manner and then transfers it to the apo-E2 subunits. researchgate.netnih.govresearchgate.net This pathway provides a mechanism to utilize lipoic acid from the environment.
| Gene | Enzyme | Function in Prokaryotic Lipoylation |
| LipA | Lipoic Acid Synthase | Catalyzes the sulfur insertion to form the lipoyl moiety on octanoylated proteins. researchgate.netacs.org |
| LipB | Octanoyl-[acyl carrier protein]-protein N-octanoyltransferase | Transfers the octanoyl group from octanoyl-ACP to apo-proteins in the de novo pathway. researchgate.netasm.org |
| LplA | Lipoate-protein ligase A | Activates and transfers exogenous lipoic acid to apo-proteins in the salvage pathway. researchgate.netnih.govresearchgate.net |
Genetic Disorders Affecting Protein Lipoylation Pathways (Molecular Mechanisms)
Mutations in the genes encoding the enzymes of the lipoylation pathway lead to a group of rare, severe inherited metabolic disorders. researchgate.netresearchgate.net These genetic defects disrupt mitochondrial energy and amino acid metabolism, resulting in devastating clinical consequences.
Mutations in LIAS, LIPT1, and LIPT2 have been identified in patients with deficiencies in lipoic acid-dependent enzymatic activities. researchgate.netnih.govnih.gov These mutations can be missense, nonsense, or frameshift, leading to the production of non-functional or unstable enzymes.
LIAS and LIPT2 Mutations: Defects in LIAS or LIPT2 impair the de novo synthesis of lipoic acid. frontiersin.org This results in a global lipoylation defect, affecting all four lipoate-dependent enzyme complexes: PDHC, α-KGDH, BCKDH, and the glycine cleavage system (GCS). researchgate.netmdpi.com Consequently, patients with mutations in these genes exhibit a combined deficiency of these enzymes. frontiersin.org
LIPT1 Mutations: In contrast, mutations in LIPT1 cause a more specific lipoylation defect. nih.govoup.com Since LIPT1 is responsible for transferring the lipoyl group from GCSH to the 2-oxoacid dehydrogenases, a deficiency in LIPT1 activity leads to reduced lipoylation and activity of PDHC, α-KGDH, and BCKDH. nih.govnih.gov However, the lipoylation of GCSH, which occurs upstream of LIPT1's action, remains intact. nih.govoup.com This results in normal glycine cleavage system activity, a key diagnostic marker distinguishing LIPT1 deficiency from LIAS and LIPT2 deficiencies. mdpi.comoup.com
The failure to properly lipoylate mitochondrial enzymes has profound cellular consequences, primarily stemming from impaired mitochondrial function.
Impaired Energy Metabolism: The pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes are critical control points in the tricarboxylic acid (TCA) cycle, the central hub of cellular energy production. nih.gov Defective lipoylation leads to their reduced activity, causing a bottleneck in the TCA cycle, diminished ATP production, and an accumulation of upstream metabolites like lactate and α-ketoglutarate. researchgate.netmdpi.com This results in severe lactic acidosis and a global energy deficit.
Amino Acid Catabolism Defects: The branched-chain α-ketoacid dehydrogenase complex is essential for the breakdown of branched-chain amino acids (leucine, isoleucine, and valine). Its impairment due to faulty lipoylation leads to the accumulation of these amino acids and their ketoacid derivatives. The glycine cleavage system is responsible for glycine catabolism, and its deficiency in LIAS and LIPT2 disorders results in elevated glycine levels (hyperglycinemia), which is neurotoxic. researchgate.net
Increased Oxidative Stress: Mitochondrial dysfunction resulting from defective lipoylation can lead to the increased production of reactive oxygen species (ROS), contributing to cellular damage. nih.gov Down-regulation of the mitochondrial acyl carrier protein, a key component of the pathway providing the precursor for lipoylation, has been shown to result in increased ROS and ultimately cell death. nih.gov
Cuproptosis: Recent research has linked protein lipoylation to a novel form of regulated cell death termed cuproptosis. This process is triggered by the binding of excess copper to lipoylated components of the TCA cycle, leading to their aggregation and subsequent cell death. researchgate.net
Upstream Regulators of Protein Lipoylation
The process of protein lipoylation is also subject to regulation by upstream factors that can influence the availability of precursors or the function of the lipoylation machinery.
Mitochondrial Fatty Acid Synthesis (mtFAS): The mtFAS pathway is crucial as it provides the octanoyl-ACP precursor necessary for the initiation of lipoic acid synthesis. researchgate.netnih.gov Any disruption in this pathway will consequently affect the entire lipoylation process.
Iron-Sulfur Cluster Biogenesis: The lipoic acid synthase (LIAS) is an iron-sulfur (Fe-S) cluster-containing enzyme. nih.gov Its activity is therefore dependent on the proper functioning of the mitochondrial Fe-S cluster assembly machinery. Proteins such as NFU1, BOLA3, and IBA57 are involved in the biogenesis of these clusters and their delivery to LIAS. nih.govoup.com Mutations in the genes encoding these ancillary proteins can lead to a secondary lipoylation defect.
FDX1 (Ferredoxin 1): FDX1, an iron-sulfur cluster protein, has been identified as an upstream regulator of protein lipoylation. researchgate.net It is thought to play a role in the stability and function of LIAS. researchgate.net Decreased expression of FDX1 leads to reduced protein lipoylation. researchgate.net
Ferredoxin 1 (FDX1) as a Regulator of LIAS Activity
Ferredoxin 1 (FDX1) has been identified as a crucial upstream regulator of cellular protein lipoylation. nih.govnih.gov It directly influences the activity of lipoyl synthase (LIAS), the enzyme responsible for the final step of lipoic acid synthesis and its insertion into apo-proteins. broadinstitute.org
Direct Interaction with LIAS:
Research has demonstrated that FDX1 directly binds to LIAS. nih.govresearchgate.net This interaction is thought to promote the functional binding of LIAS to its substrate, the lipoyl carrier protein GCSH (Glycine Cleavage System Protein H), thereby enhancing cellular protein lipoylation. nih.govresearchgate.net This regulatory mechanism is independent of FDX1's role in the biosynthesis of iron-sulfur (Fe-S) clusters. nih.govnih.gov In fact, in cells where FDX1 is knocked out, the levels of LIAS are not reduced; instead, a stabilization of the LIAS protein is observed. nih.gov This suggests that FDX1's role is not to supply Fe-S clusters for LIAS, but rather to directly engage with and activate the enzyme. nih.gov
Metabolic Consequences of FDX1 Dysregulation:
The loss of FDX1 function has significant metabolic consequences, primarily manifested through the reduced activity of the four lipoylation-dependent enzymes. nih.govnih.gov This leads to a decrease in cellular respiration and an increased sensitivity to glucose starvation. nih.govnih.gov Metabolite profiling of cells with FDX1 loss-of-function reveals changes consistent with impaired function of the pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), branched-chain α-ketoacid dehydrogenase (BCKDH), and the glycine cleavage system (GCS) complexes. nih.gov
FDX1's Role in Specific Cellular Processes:
Beyond its general role in metabolism, FDX1-mediated lipoylation has been implicated in specific cellular processes. For instance, FDX1 can act as an electron donor to initiate lipoylation via LIAS. researchgate.net The upregulation of FDX1 expression enhances the lipoylation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the PDH complex. researchgate.net
| Finding | Description | References |
|---|---|---|
| Direct Binding | FDX1 physically interacts with the lipoyl synthase (LIAS) enzyme. | nih.govresearchgate.net |
| Functional Promotion | The FDX1-LIAS interaction promotes the binding of LIAS to the lipoyl carrier protein GCSH, enhancing lipoylation. | nih.govresearchgate.net |
| Fe-S Cluster Independence | FDX1's regulatory role in lipoylation is not mediated by its function in general Fe-S cluster biosynthesis. | nih.govnih.gov |
| Metabolic Impact | Loss of FDX1 function impairs cellular respiration and increases sensitivity to low glucose conditions due to reduced lipoylation. | nih.govnih.gov |
Poldip2 and its Influence on Lipoylation
Polymerase delta-interacting protein 2 (Poldip2) is another key protein that governs the lipoylation of mitochondrial enzymes, particularly the PDH and αKGDH complexes. hypoxygen.comnih.govnih.gov Poldip2 is a ubiquitously expressed, oxygen-sensitive protein that plays a central role in metabolic reprogramming. hypoxygen.comnih.gov
Mechanism of Action:
Poldip2 regulates protein lipoylation by controlling the degradation of the lipoate-activating enzyme Ac-CoA synthetase short-chain family member 1 (ACSM1). hypoxygen.com It achieves this by interacting with and sequestering the mitochondrial protease CLPX, a component of the Clp-protease complex. hypoxygen.comresearchgate.net In the presence of Poldip2, CLPX is sequestered, preventing the degradation of ACSM1. hypoxygen.comresearchgate.net However, when Poldip2 levels are reduced, CLPX is free to mediate the degradation of ACSM1, leading to impaired lipoylation of PDH and αKGDH. hypoxygen.comresearchgate.net
Oxygen-Sensitive Regulation:
The expression of Poldip2 is downregulated in hypoxic (low oxygen) environments. hypoxygen.comnih.gov This decrease in Poldip2 leads to the degradation of ACSM1, subsequent inhibition of lipoylation, and a reduction in mitochondrial function. hypoxygen.comnih.gov This metabolic shift resembles the adaptation seen in cancer cells. hypoxygen.comnih.gov The inhibition of the tricarboxylic acid (TCA) cycle due to reduced lipoylation leads to a decrease in α-ketoglutarate levels, which can stabilize the hypoxia-inducible factor 1α (HIF-1α), further promoting a hypoxic metabolic state. nih.gov
Impact on Cellular Metabolism:
| Factor | Effect on Poldip2 | Downstream Effect on Lipoylation | References |
|---|---|---|---|
| Normoxia | Normal expression | Poldip2 sequesters CLPX, stabilizing ACSM1 and promoting lipoylation of PDH and αKGDH. | hypoxygen.comresearchgate.net |
| Hypoxia | Downregulated expression | CLPX is released, leading to ACSM1 degradation and inhibition of lipoylation. | hypoxygen.comnih.gov |
| Poldip2 Deficiency | Absent or reduced | Constitutive degradation of ACSM1, leading to impaired lipoylation and repressed mitochondrial function. | nih.gov |
Post-Translational Control Mechanisms (Excluding Clinical Human Data)
The process of protein lipoylation is a highly conserved post-translational modification (PTM) involving the covalent attachment of lipoamide (B1675559) to a specific lysine (B10760008) residue via an amide bond. nih.gov This modification is essential for the function of several key multimeric metabolic enzyme complexes. nih.gov The regulation of this process occurs through a series of enzymatic steps.
Enzymatic Pathways of Lipoic Acid Attachment:
There are two primary pathways for the attachment of lipoic acid to its target proteins:
Salvage Pathway: This pathway involves the scavenging of exogenous lipoic acid. The enzyme lipoate-protein ligase A (LplA) catalyzes a two-step reaction. First, free lipoic acid is activated by ATP to form lipoyl-AMP. nih.gov Subsequently, the lipoyl moiety is transferred to a specific lysine side chain on the apo-protein. nih.gov
De Novo Synthesis Pathway: This pathway involves the synthesis of lipoic acid from octanoic acid. The enzyme LipB catalyzes the transfer of an octanoyl group from an acyl carrier protein (ACP) to the lipoyl domain of the target protein. nih.gov Following this, the enzyme lipoyl synthase (LIAS) inserts two sulfur atoms at carbons 6 and 8 of the octanoyl moiety to form the functional lipoamide prosthetic group. nih.gov
The reversibility of post-translational modifications is a common regulatory mechanism. libretexts.org While the addition of lipoic acid is well-characterized, the removal of this modification, or delipoylation, is also a critical control point. Enzymes known as lipoamidases can mediate the removal of the lipoyl group, providing a mechanism to inhibit the activity of the lipoylated enzyme complexes. nih.gov
The dynamic nature of lipoylation, controlled by the interplay of ligases, synthases, and amidases, allows cells to rapidly modulate the activity of central metabolic pathways in response to changing environmental and metabolic cues. nih.gov
Evolutionary Conservation and Comparative Biochemistry of Protein Lipoylation
Cross-Kingdom Conservation of Lipoylated Enzymes
The enzymes that undergo lipoylation are remarkably conserved across different kingdoms of life, from bacteria to humans. nih.govnih.gov This high degree of conservation underscores the essential role of these enzymes and their lipoylation in fundamental metabolic processes. In mammals, four multimeric metabolic enzymes are known to be lipoylated: DLAT (a subunit of PDH), DLST (a subunit of KDH), DBT (a subunit of BCKDH), and GCSH (the H protein of the glycine (B1666218) cleavage system). researchgate.net These proteins are central to carbon metabolism and energy production. nih.govresearchgate.net Bacterial homologs of these enzymes are also lipoylated, performing analogous functions in their respective organisms. nih.govprinceton.edu For instance, Escherichia coli possesses lipoylated PDH, KDH, and GCV complexes, while Bacillus subtilis also has a conserved lipoylated BCKDH. princeton.edu The conservation extends not only to the target enzymes but also to the specific lysine (B10760008) residues that are lipoylated. researchgate.netbiorxiv.org
Divergence and Specialization of Lipoic Acid Synthesis Pathways Across Organisms
While the lipoylated enzymes are highly conserved, the pathways responsible for synthesizing and attaching lipoic acid exhibit notable divergence and specialization across different organisms. princeton.eduresearchgate.netfrontiersin.orgnih.gov Generally, organisms can obtain lipoic acid either through de novo biosynthesis or by scavenging it from the environment. researchgate.net The de novo synthesis pathways typically involve the attachment of an octanoyl moiety to the target protein, followed by the insertion of two sulfur atoms to form the lipoyl group. frontiersin.orgasm.org
Escherichia coli Pathway
Escherichia coli utilizes two primary, somewhat redundant, pathways for protein lipoylation: a de novo biosynthesis pathway and a scavenging pathway. nih.govplos.orgasm.org The de novo pathway involves two key enzymes: LipB and LipA. asm.orgresearchgate.netnih.gov LipB, an octanoyltransferase, transfers an octanoyl group from octanoyl-acyl carrier protein (ACP), an intermediate of fatty acid synthesis, to a specific lysine residue on the target apoprotein. asm.orgresearchgate.net Subsequently, LipA, a lipoyl synthase, inserts two sulfur atoms into the octanoyl moiety, converting it to a lipoyl group while it is still attached to the protein. asm.orgresearchgate.netacs.org The scavenging pathway in E. coli is mediated by LplA, a lipoyl protein ligase, which can directly attach exogenous lipoic acid to the apoproteins in an ATP-dependent manner. nih.govplos.orgasm.org LplA activates free lipoic acid to form lipoyl-AMP, which is then transferred to the acceptor lysine residue. unr.edu.ar
Bacillus subtilis Lipoyl-Relay Pathway
Bacillus subtilis employs a more complex pathway known as the lipoyl-relay pathway, in addition to a scavenging mechanism. researchgate.netnih.govunr.edu.arnih.gov In the de novo pathway, the octanoyl moiety is initially transferred by LipM (an octanoyltransferase homologous to E. coli LipB) specifically to the H protein of the glycine cleavage system (GcvH). researchgate.netasm.orgpnas.org LipA then catalyzes the insertion of sulfur atoms onto the octanoylated GcvH, forming lipoyl-GcvH. researchgate.net The lipoyl group is subsequently transferred from lipoyl-GcvH to the E2 subunits of the 2-oxoacid dehydrogenase complexes (PDH, KDH, BCKDH) by an amidotransferase, LipL. researchgate.netnih.govunr.edu.arnih.gov This relay mechanism means that GcvH acts as an intermediate lipoyl carrier for other lipoylated enzymes. pnas.orgasm.org B. subtilis also has a lipoate ligase, LplJ, for scavenging exogenous lipoate, but its substrate specificity differs from E. coli LplA, and LipL is still required for the efficient lipoylation of certain E2 subunits even when exogenous lipoate is available. unr.edu.arnih.govbiorxiv.org
Eukaryotic Pathways (Yeast, Plants, Mammals)
Eukaryotic lipoylation pathways share similarities with bacterial systems but also exhibit unique features. In general, lipoylation occurs in the mitochondria. frontiersin.orgnih.gov
In Saccharomyces cerevisiae (yeast), the mitochondrial type II fatty acid synthesis pathway provides the octanoyl precursor. nih.govnih.gov Yeast utilizes a pathway that involves homologs of bacterial enzymes. Lip2, a homolog of LipB, and Lip5, a homolog of LipA, are required for the lipoylation of mitochondrial target proteins (Lat1, Kgd2, and Gcv3). nih.govresearchgate.net Interestingly, lipoylated Gcv3 is also required for the lipoylation of Lat1 and Kgd2, suggesting a relay mechanism similar to B. subtilis. nih.govresearchgate.net Lip3, a homolog of lipoate-protein ligase (LplA), is necessary for the lipoylation of Lat1 and Kgd2, indicating a potential role in either de novo synthesis or scavenging. nih.govresearchgate.net
Plants, such as Arabidopsis, appear to utilize a pathway more akin to the E. coli system, with distinct octanoyltransferase (LIP2) and lipoyl synthase (LIP1) enzymes responsible for de novo synthesis on the target proteins, which are located in both mitochondria and plastids. oup.comnih.govnih.govoup.com
Mammalian lipoylation also occurs in mitochondria and involves homologs of bacterial enzymes. LIPT2 is the mammalian octanoyltransferase, and LIAS is the lipoyl synthase. frontiersin.orgnih.govpnas.org Similar to B. subtilis and yeast, there is evidence suggesting a lipoyl-relay mechanism in mammals, where LIPT2 transfers octanoate (B1194180) to GCSH, LIAS synthesizes lipoyl-GCSH, and LIPT1 (an amidotransferase) transfers the lipoyl group from lipoyl-GCSH to the E2 subunits of PDH, KDH, and BCKDH. frontiersin.orgnih.govpnas.orgreactome.orgbiorxiv.org This contrasts with earlier models that proposed LIPT1 as a lipoate ligase. asm.orgpnas.org
Here is a summary of the key enzymes involved in the de novo lipoylation pathways across different organisms:
| Organism | Octanoyltransferase | Lipoyl Synthase | Amidotransferase (Lipoyl Relay) | Lipoate Ligase (Scavenging) |
| Escherichia coli | LipB | LipA | Not applicable | LplA |
| Bacillus subtilis | LipM | LipA | LipL | LplJ |
| Saccharomyces cerevisiae | Lip2 | Lip5 | Gcv3 (as intermediate), Lip3? | Lip3? |
| Plants | LIP2 | LIP1 | Not clearly defined relay | LplA? |
| Mammals | LIPT2 | LIAS | LIPT1 | ACSM1? |
Note: The roles of Lip3 in yeast and ACSM1 in mammals in scavenging versus de novo pathways are still being investigated. nih.govnih.govresearchgate.net
Evolutionary Pressure and Functional Redundancy in Lipoylation Pathways
The lipoyl-relay pathway, observed in B. subtilis, yeast, and mammals, where GcvH acts as an intermediate lipoyl carrier, has been proposed to be the primordial pathway, with the simpler E. coli-like pathway arising later. nih.govnih.govpnas.orgasm.org The retention of lipoyl-relay activity in GcvH proteins across diverse organisms, even those with the simpler E. coli-like system, presents an evolutionary puzzle and may suggest a "moonlighting" function for GcvH beyond its role in glycine cleavage. pnas.orgasm.orgpnas.org This highlights how evolutionary pressures can shape metabolic pathways, leading to both conserved core functions and diversified mechanisms for achieving those functions. The complexity of the lipoylation pathways, particularly the requirement for iron-sulfur clusters for LipA activity, also links lipoylation to other essential cellular processes like iron-sulfur cluster biosynthesis. oup.comnih.gov
Advanced Research Methodologies for Investigating Protein Lipoylation
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry has become an indispensable tool for the detailed investigation of protein lipoylation. nih.govnih.gov It offers high sensitivity and specificity for identifying proteins that are modified and for pinpointing the exact location of the N(6)-lipoyl-L-lysine attachment.
Identification and Quantification of Lipoylated Proteins
MS-based bottom-up proteomics is a powerful strategy for the global analysis of protein lipoylation. nih.gov In this approach, proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The covalent attachment of a lipoamide (B1675559) group to a lysine (B10760008) residue results in a characteristic mass shift of 188 Daltons. nih.gov This distinct mass addition allows for the identification of peptides containing this compound. nih.gov
To ensure accurate and unbiased detection, it is often beneficial to convert the lipoyl-lysines into a single chemical form, preventing further oxidation and ensuring a uniform mass for MS analysis. nih.gov Furthermore, chemical proteomics has introduced the use of chemical probes, such as alkyne or azide-tagged lipid analogs, for the metabolic labeling and subsequent enrichment of lipoylated proteins from complex biological samples. nih.govacs.orgnih.govacs.org
Quantitative strategies, including both label-based and label-free approaches, can be employed to measure the abundance of lipoylated proteins across different samples. For instance, comparing wild-type organisms with enzyme knockout models allows for the relative quantification of lipoylation, providing insights into the function of specific enzymes in the lipoylation pathway. nih.gov
Table 1: Mass Spectrometry Approaches for Lipoylation Analysis
| Technique | Principle | Key Application |
|---|---|---|
| Bottom-Up Proteomics | Analysis of enzymatically digested peptides by LC-MS/MS. | Global identification and quantification of lipoylated proteins. |
| Chemical Probes | Metabolic labeling with tagged lipid analogs for enrichment. | Isolation and identification of lipoylated proteins from complex mixtures. |
Localization of Specific Lipoylation Sites
Tandem mass spectrometry (MS/MS) is crucial for determining the precise location of this compound within a protein sequence. nih.gov During MS/MS analysis, lipoylated peptides are fragmented, and the resulting fragment ions are measured. The lipoylation modification is non-labile, meaning it remains attached to the lysine residue during fragmentation. nih.gov The analysis of the resulting spectra allows for the confident assignment of the lipoylation site to a specific lysine residue. nih.gov The acquisition of MS/MS spectra for these peptides also provides signature fragmentation patterns that can be used for accurate detection and quantification. nih.gov Algorithms and software tools have been developed to score the confidence of post-translational modification localization based on the presence of site-determining fragment ions in the MS/MS spectra. biorxiv.org
Targeted MS Analysis (e.g., Parallel Reaction Monitoring)
For the highly sensitive and reproducible quantification of specific lipoylated peptides, targeted MS approaches like Parallel Reaction Monitoring (PRM) are employed. nih.govatlasofscience.org PRM is performed on high-resolution mass spectrometers and allows for the selective monitoring of a predefined set of peptides of interest. mdpi.comnih.govcreative-proteomics.com This method is particularly valuable for detecting low-abundance lipoylated peptides and enzymes. nih.gov In a PRM experiment, a specific precursor ion corresponding to the target lipoylated peptide is isolated and fragmented, and a full MS/MS spectrum of the fragment ions is acquired. metwarebio.com This provides high specificity and accuracy for quantification. nih.gov Targeted MS has been successfully used to detect all known lipoyl-lysine-containing peptides in key metabolic enzyme complexes in both bacteria and humans. nih.gov
Table 2: Comparison of Shotgun vs. Targeted Proteomics for Lipoylation Studies
| Feature | Shotgun Proteomics | Targeted Proteomics (e.g., PRM) |
|---|---|---|
| Approach | Identifies and quantifies a broad range of proteins in a sample. | Focuses on a pre-selected group of proteins or peptides. atlasofscience.org |
| Reproducibility | Can be limited, especially for low-abundance proteins. atlasofscience.org | Generates reproducible and consistent results across samples. atlasofscience.org |
| Sensitivity | May not detect low-abundance proteins consistently. atlasofscience.org | Highly sensitive, capable of detecting very low amounts of target proteins. atlasofscience.org |
Cross-Linking MS for Complex Analysis
Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying the structure and interactions of lipoylated protein complexes. acs.orgnih.gov In this method, a chemical cross-linker of a defined length is used to covalently link amino acids that are in close proximity within a protein or between interacting proteins. acs.orgyoutube.com After enzymatic digestion, the cross-linked peptides are identified by MS/MS. acs.org This provides distance constraints that can be used to model the three-dimensional structure of the protein or protein complex. acs.orgnih.gov XL-MS can provide valuable insights into the topology of multi-protein complexes that contain lipoylated subunits. nih.govyoutube.com
Immunochemical Detection Techniques
Immunochemical methods, which rely on the specific recognition of antigens by antibodies, are widely used for the detection and analysis of lipoylated proteins. nih.govnih.gov
Western Blotting with Anti-Lipoic Acid Antibodies
Western blotting is a traditional and valuable technique for detecting lipoylated proteins. nih.gov This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody that specifically recognizes lipoic acid. researchgate.net Rabbit polyclonal antibodies that recognize both native lipoic acid and lipoic acid covalently attached to proteins are commercially available. abcam.commerckmillipore.com
Immunoprecipitation for Enrichment
Immunoprecipitation (IP) is a powerful technique for enriching low-abundance proteins, such as those bearing the this compound modification, from complex biological mixtures. preomics.comspringernature.com This method utilizes antibodies that specifically recognize and bind to the target protein or the lipoic acid moiety itself, facilitating the isolation of lipoylated proteins for downstream analysis. acs.organtibodies.com
The general workflow for immunoprecipitation of lipoylated proteins involves the following key steps:
Lysate Preparation: Cells or tissues are lysed to release their protein content. The choice of lysis buffer is critical to maintain protein integrity and the stability of the lipoyl modification. nih.gov
Antibody Incubation: The lysate is incubated with an antibody specific to the lipoylated protein of interest or a general anti-lipoic acid antibody. acs.org This allows for the formation of antigen-antibody complexes.
Immune Complex Capture: Protein A or Protein G beads, which have a high affinity for the Fc region of antibodies, are added to the mixture to capture the antigen-antibody complexes. antibodies.com
Washing: The beads are washed multiple times to remove non-specifically bound proteins, resulting in an enriched sample of the target lipoylated protein.
Elution: The purified lipoylated protein is then eluted from the beads, ready for analysis by techniques such as Western blotting or mass spectrometry. springernature.com
A significant advantage of this technique is its ability to concentrate proteins that are otherwise difficult to detect. preomics.com For instance, the enrichment of lipoylated peptides is often a necessary prerequisite for their identification by mass spectrometry. nih.gov
| Step | Description | Purpose |
| 1. Cell Lysis | Disruption of cell membranes to release proteins. | To create a protein mixture for analysis. |
| 2. Antibody Incubation | Addition of specific anti-lipoic acid antibodies. | To bind specifically to lipoylated proteins. |
| 3. Bead Capture | Introduction of Protein A/G beads. | To immobilize the antibody-protein complexes. |
| 4. Washing | Removal of unbound proteins. | To increase the purity of the target protein. |
| 5. Elution | Release of the bound protein from the beads. | To collect the enriched lipoylated protein for analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of proteins in solution, including those containing this compound. wikipedia.orgbruker.com This technique provides detailed information about the atomic-level conformation of the lipoyl domain and its interactions with other parts of the protein or with binding partners. nih.govbruker.com
NMR studies of lipoylated proteins can reveal:
The conformation of the lipoyl-lysine arm: The flexible nature of the lysine side chain and the attached lipoic acid can be characterized, providing insights into its ability to shuttle substrates between different enzyme active sites. nih.gov
Structural changes upon substrate binding: NMR can detect conformational changes in the protein upon the binding of substrates or inhibitors, which is crucial for understanding the catalytic mechanism.
Protein-protein interactions: The technique can map the interaction surfaces between the lipoylated domain and other protein subunits within a complex. nih.gov
Multidimensional NMR experiments, often combined with isotopic labeling (e.g., with ¹³C and ¹⁵N), are employed to resolve the complex spectra of proteins and assign resonances to specific atoms. nih.gov This allows for the calculation of a high-resolution structure of the lipoylated protein domain.
Genetic Engineering and Mutagenesis Studies
Genetic engineering and mutagenesis are fundamental approaches to understanding the functional significance of protein lipoylation. nih.gov By manipulating the genes that encode for lipoylated proteins or the enzymes involved in the lipoylation pathway, researchers can investigate the consequences of altered lipoylation on cellular processes.
Gene knockout and gene silencing techniques are used to reduce or eliminate the expression of a specific gene, allowing researchers to study the resulting phenotype. nih.gov
Gene Knockout: This method involves the permanent disruption of a gene in an organism's genome. In the context of lipoylation, knocking out the gene for a specific lipoylated protein or an enzyme in the lipoic acid synthesis pathway can reveal the essentiality of that protein and the lipoylation modification for cell viability and function. oup.com For example, CRISPR-Cas9 technology has been used to deplete cells of key enzymes in the lipoylation pathway, such as lipoyl synthase (LIAS). nih.gov
Gene Silencing (RNA interference - RNAi): This technique uses small interfering RNAs (siRNAs) to target and degrade specific messenger RNA (mRNA) molecules, leading to a temporary reduction in the expression of the corresponding protein. nih.gov This approach is useful for studying the effects of reduced lipoylation without the permanence of a gene knockout. nih.govmdpi.comresearchgate.net
| Technique | Mechanism | Effect on Gene | Application in Lipoylation Research |
| Gene Knockout (e.g., CRISPR-Cas9) | Permanent disruption of the genomic DNA sequence. nordicbiosite.com | Permanent loss of function. nordicbiosite.com | To determine the essentiality of lipoylation for a specific protein's function. researchgate.netnih.gov |
| Gene Silencing (e.g., RNAi) | Degradation of specific mRNA transcripts. nih.gov | Temporary reduction in protein expression. nordicbiosite.com | To study the consequences of reduced levels of lipoylated proteins. nih.gov |
Site-directed mutagenesis is a precise technique used to introduce specific changes into a DNA sequence, allowing for the substitution, insertion, or deletion of specific amino acids in a protein. qmul.ac.ukneb.com In the study of this compound, this method is invaluable for:
Identifying the specific lysine residue(s) that are lipoylated: By mutating a suspected lysine residue to another amino acid (e.g., arginine or alanine), researchers can determine if that site is indeed the target for lipoylation. acs.org The loss of lipoylation at the mutated site can be confirmed by techniques like mass spectrometry or Western blotting with anti-lipoic acid antibodies.
Investigating the functional importance of lipoylation at a particular site: Once a lipoylation site is confirmed, mutating the lysine can help to elucidate the role of that specific modification in the protein's enzymatic activity, stability, or interaction with other molecules. nih.govnih.gov For instance, studies on dihydrolipoamide (B1198117) acetyltransferase have utilized site-directed mutagenesis to show that while individual lipoylation sites can be abolished, a compensatory mechanism may exist among the remaining sites. acs.org
In Vitro Reconstitution of Lipoylation Systems
The in vitro reconstitution of lipoylation systems involves assembling the necessary components of the lipoylation machinery in a test tube to study the process outside of a living cell. This approach allows for a detailed biochemical analysis of the enzymes and substrates involved in the attachment of lipoic acid to its target proteins.
A typical in vitro reconstitution experiment for protein lipoylation would include:
The purified apoprotein (the protein without the lipoyl group).
The enzymes responsible for lipoic acid synthesis and attachment (e.g., lipoyl synthase).
The necessary cofactors and substrates, such as octanoic acid, S-adenosylmethionine (SAM), and a source of sulfur. acs.org
By systematically varying the components of the reaction, researchers can determine the specific requirements for lipoylation and characterize the kinetic parameters of the enzymes involved. For example, in vitro studies have been crucial in demonstrating the catalytic activity of human lipoyl synthase and in identifying other proteins, such as NFU1, that are involved in the process. acs.org
Isotopic Labeling and Metabolic Tracing
Isotopic labeling and metabolic tracing are powerful techniques for following the metabolic fate of molecules within a cell or organism. nih.govwisc.eduprinceton.edu In the context of this compound, these methods can be used to:
Trace the biosynthetic pathway of lipoic acid: By providing cells with isotopically labeled precursors of lipoic acid (e.g., ¹³C-labeled octanoic acid), researchers can track the incorporation of these isotopes into the final lipoyl-lysine modification. This helps to elucidate the steps and intermediates of the lipoic acid synthesis pathway.
Quantify the turnover of lipoylated proteins: Stable isotope labeling with amino acids in cell culture (SILAC) is a mass spectrometry-based technique that can be used to measure the rate of synthesis and degradation of proteins, including those that are lipoylated.
Investigate the metabolic sources of the lipoyl group: Metabolic tracing can help to determine whether the lipoic acid is synthesized de novo within the cell or scavenged from the extracellular environment. acs.orgnih.govresearchgate.net
The combination of isotopic labeling with mass spectrometry provides a highly sensitive and quantitative approach to studying the dynamics of protein lipoylation and its role in cellular metabolism. nih.gov
Computational Prediction of Lipoylation Sites
The experimental identification of protein lipoylation sites, while definitive, can be a resource-intensive and time-consuming endeavor. In the post-genomic era, with the exponential growth of protein sequence data, computational methods have emerged as indispensable tools for the high-throughput prediction of post-translational modifications (PTMs), including lipoylation. These in silico approaches offer a rapid and cost-effective means to screen entire proteomes, identify potential lipoylation candidates, and guide the design of subsequent experimental validation.
The development of accurate computational predictors for lipoylation sites relies heavily on machine learning algorithms. These algorithms are trained on datasets of experimentally verified lipoylated and non-lipoylated protein sequences. By learning the patterns and features that distinguish lipoylation sites from other lysine residues, these models can then predict the likelihood of a given lysine residue being lipoylated in a novel protein sequence.
A crucial aspect of developing a robust predictor is the extraction of relevant features from the protein sequences surrounding the potential modification site. The local amino acid environment is known to play a significant role in determining the accessibility of a lysine residue to the lipoylation machinery. Therefore, various feature encoding schemes are employed to translate the physicochemical and sequential properties of the amino acid sequence into a numerical format that can be processed by machine learning algorithms.
Commonly used features include:
Amino Acid Composition: The frequency of different amino acids in the vicinity of the lysine residue.
Physicochemical Properties: Characteristics of the surrounding amino acids, such as hydrophobicity, charge, and size.
Sequence Conservation: Evolutionary conservation of amino acids in a particular position, often represented by a Position-Specific Scoring Matrix (PSSM).
Bi-profile Bayes: A feature extraction method that considers the posterior probability of amino acid occurrence in positive and negative datasets.
Several computational tools have been developed specifically for the prediction of lysine lipoylation sites, each employing different machine learning algorithms and feature extraction methods.
| Tool Name | Underlying Algorithm | Key Features |
| LipoSVM | Support Vector Machine (SVM) | Position-Specific Scoring Matrix (PSSM), Synthetic Minority Over-sampling Technique (SMOTE) for imbalanced data. nih.goveurekaselect.com |
| LipoPred | Fuzzy Support Vector Machine | Bi-profile Bayes encoding to handle class imbalance and noise. nih.gov |
| Pred-Lipo | Hidden Markov Model (HMM) | Optimized for predicting lipoprotein signal peptides in Gram-positive bacteria. bohrium.comnih.gov |
| LipoP | Hidden Markov Model (HMM) | Distinguishes between lipoprotein signal peptides, other signal peptides, and N-terminal membrane helices. researchgate.net |
Detailed Research Findings
The development of computational predictors for lipoylation has been marked by continuous improvements in algorithms and feature selection to enhance prediction accuracy. A significant challenge in this field is the class imbalance in training datasets, where the number of non-lipoylated lysine residues far exceeds the number of lipoylated sites.
The LipoSVM predictor addresses this issue by employing the Synthetic Minority Over-sampling Technique (SMOTE), which generates synthetic positive samples to create a more balanced dataset for training the Support Vector Machine (SVM) model. nih.goveurekaselect.com By comparing five different encoding schemes, the developers of LipoSVM found that a combination of a Position-Specific Scoring Matrix (PSSM) with an SVM classifier yielded the best performance. nih.goveurekaselect.com In 10-fold cross-validation, LipoSVM achieved a high accuracy and an Area Under the Curve (AUC) of 0.9996, demonstrating its robustness. nih.goveurekaselect.com
LipoPred, another notable predictor, utilizes a fuzzy support vector machine algorithm to tackle the problems of class imbalance and noise in the data. nih.gov This approach, combined with bi-profile Bayes feature extraction, resulted in a Matthew's correlation coefficient (MCC) of 0.9930 in 10-fold cross-validation, indicating a high level of predictive accuracy. nih.gov Feature analysis from the development of LipoPred suggested that certain residues surrounding the lipoylation sites play a crucial role in the prediction. nih.gov
While LipoSVM and LipoPred are focused on lysine lipoylation, other tools like Pred-Lipo and LipoP have been developed to predict lipoprotein signal peptides, which are related to protein lipidation. Pred-Lipo, which is based on a Hidden Markov Model (HMM), has been shown to outperform methods based on regular expression patterns for datasets of experimentally characterized lipoproteins. bohrium.comnih.gov Similarly, LipoP, also an HMM-based method, can distinguish between different types of signal peptides. researchgate.net
The performance of these computational tools underscores the power of machine learning in deciphering the complex patterns that govern post-translational modifications. As more experimental data on lipoylation sites become available, we can anticipate the development of even more accurate and sophisticated prediction models, potentially incorporating deep learning approaches and a wider range of structural and functional features. These advancements will undoubtedly accelerate the discovery and characterization of novel lipoylated proteins and their roles in cellular processes.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying N(6)-lipoyl-L-lysine in complex biological matrices?
- Answer: Quantification requires specificity due to structural similarities with other lysine derivatives. Use chromatographic separation (e.g., HPLC or LC-MS) coupled with detection methods like UV-Vis (for lipoic acid’s absorbance at 330 nm) or tandem mass spectrometry (for precise fragment identification). Validate assays using spiked recovery experiments and calibration curves. For protein-bound forms, consider enzymatic hydrolysis followed by derivatization to enhance detection sensitivity . Bradford or Lowry assays (general protein quantification) are insufficient for specificity but may serve as preliminary steps in purification workflows .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Answer: Apply a factorial design to test pH (e.g., 2–10) and temperature (4°C–37°C) as independent variables. Prepare buffer systems (e.g., phosphate, Tris-HCl) and incubate samples under controlled conditions. Monitor degradation via time-course LC-MS analysis. Include positive controls (e.g., free lipoic acid) and negative controls (lysine alone). Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Critically assess confounding factors like oxidation by including antioxidants (e.g., EDTA) in buffers .
Q. Which analytical techniques are essential for confirming the structural integrity of synthesized this compound?
- Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) to verify amide bond formation between lipoic acid and lysine.
- FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Chiral HPLC to ensure L-lysine stereochemistry is preserved.
Cross-validate results with synthetic standards and reference spectral libraries. Document purity via peak integration (≥95%) and elemental analysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of this compound in mitochondrial redox regulation?
- Answer: Use genetic knock-out models (e.g., CRISPR/Cas9-modified cell lines lacking lipoyltransferase enzymes) to disrupt this compound biosynthesis. Compare mitochondrial respiration (via Seahorse assays) and ROS levels (using fluorescent probes like H2DCFDA) between wild-type and knock-out systems. Supplement with exogenous this compound to rescue phenotypes. Pair with proteomics to identify lipoylated protein targets (e.g., pyruvate dehydrogenase). Apply hypothesis-driven frameworks like FINER to ensure translational relevance .
Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across in vitro and in vivo studies?
- Answer: Conduct a systematic review to identify variables causing discrepancies:
- Dosage: Compare studies using molar equivalents of free lipoic acid vs. conjugated forms.
- Bioavailability: Assess pharmacokinetic parameters (Cmax, Tmax) via LC-MS in plasma/tissue homogenates.
- Model systems: Differentiate between cell-free radical scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2 oxidative stress assays).
- Data normalization: Standardize outcomes to protein content or cell count. Use meta-analysis tools to quantify heterogeneity and publish negative results to reduce bias .
Q. What advanced synthetic strategies improve the yield and scalability of this compound for mechanistic studies?
- Answer: Optimize solid-phase peptide synthesis (SPPS) by:
- Selecting resins (e.g., Wang resin) compatible with Fmoc-lysine(Boc) and lipoic acid.
- Using coupling agents (e.g., HBTU/DIPEA) for efficient amide bond formation.
- Minimizing racemization via low-temperature (0–4°C) reactions.
Alternatively, employ enzymatic ligation with lipoyltransferase enzymes, monitoring reaction progress by TLC. Validate scalability via DOE (Design of Experiments) to identify critical process parameters (e.g., pH, enzyme concentration). Characterize intermediates with UPLC-MS and adhere to pharmacopeial guidelines for impurity profiling .
Methodological Considerations
- Literature Review: Use primary sources (e.g., Journal of Biological Chemistry) and avoid unverified databases. Cross-reference synthesis protocols with spectral data in peer-reviewed articles .
- Data Interpretation: Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report effect sizes. Pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .
- Ethical Compliance: For in vivo studies, follow IRB protocols for humane endpoints and data transparency, as outlined in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
